molecular formula C28H27Cl2N3OS B8259371 SAG Analog (cis-isomer)

SAG Analog (cis-isomer)

Cat. No.: B8259371
M. Wt: 524.5 g/mol
InChI Key: OBYJCKCGYTYXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for SAG Analog (cis-isomer) are not explicitly detailed in the available literature. it is known that the compound is synthesized to achieve high purity (>98%) and is available as a white to light yellow solid . Industrial production methods typically involve standard organic synthesis techniques, ensuring the compound’s cell permeability and low toxicity.

Chemical Reactions Analysis

SAG Analog (cis-isomer) primarily functions as an agonist in biological systems. The specific types of chemical reactions it undergoes, such as oxidation, reduction, or substitution, are not extensively documented. its role as an agonist suggests it interacts with specific receptors and pathways rather than undergoing significant chemical transformations .

Scientific Research Applications

SAG Analog (cis-isomer) has a wide range of scientific research applications:

Comparison with Similar Compounds

SAG Analog (cis-isomer) can be compared to other Sonic hedgehog (Shh) and smoothened (Smo) agonists, such as:

SAG Analog (cis-isomer) is unique due to its low toxicity and cell permeability, making it a preferred choice for in vitro studies .

Properties

IUPAC Name

3,4-dichloro-N-[4-(methylamino)cyclohexyl]-N-[(3-pyridin-4-ylphenyl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27Cl2N3OS/c1-31-21-8-10-22(11-9-21)33(17-18-4-2-5-20(16-18)19-12-14-32-15-13-19)28(34)27-26(30)25-23(29)6-3-7-24(25)35-27/h2-7,12-16,21-22,31H,8-11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYJCKCGYTYXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=C(S4)C=CC=C5Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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